molecular formula C19H24ClN5 B12264205 2-{4-[(4-Chlorophenyl)methyl]piperazin-1-yl}-4-(pyrrolidin-1-yl)pyrimidine

2-{4-[(4-Chlorophenyl)methyl]piperazin-1-yl}-4-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B12264205
M. Wt: 357.9 g/mol
InChI Key: OGOYACXZSQCELF-UHFFFAOYSA-N
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Description

2-{4-[(4-Chlorophenyl)methyl]piperazin-1-yl}-4-(pyrrolidin-1-yl)pyrimidine is a complex organic compound that features a piperazine ring, a pyrimidine ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(4-Chlorophenyl)methyl]piperazin-1-yl}-4-(pyrrolidin-1-yl)pyrimidine typically involves multiple steps. One common method involves the reaction of 4-chlorobenzyl chloride with piperazine to form 4-[(4-chlorophenyl)methyl]piperazine. This intermediate is then reacted with 4-(pyrrolidin-1-yl)pyrimidine under specific conditions to yield the target compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{4-[(4-Chlorophenyl)methyl]piperazin-1-yl}-4-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-{4-[(4-Chlorophenyl)methyl]piperazin-1-yl}-4-(pyrrolidin-1-yl)pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{4-[(4-Chlorophenyl)methyl]piperazin-1-yl}-4-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[(4-Chlorophenyl)methyl]piperazin-1-yl}-4-(pyrrolidin-1-yl)pyrimidine is unique due to its combination of a piperazine ring, a pyrimidine ring, and a chlorophenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C19H24ClN5

Molecular Weight

357.9 g/mol

IUPAC Name

2-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-4-pyrrolidin-1-ylpyrimidine

InChI

InChI=1S/C19H24ClN5/c20-17-5-3-16(4-6-17)15-23-11-13-25(14-12-23)19-21-8-7-18(22-19)24-9-1-2-10-24/h3-8H,1-2,9-15H2

InChI Key

OGOYACXZSQCELF-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC(=NC=C2)N3CCN(CC3)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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